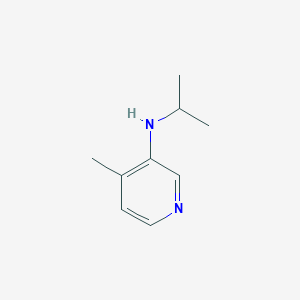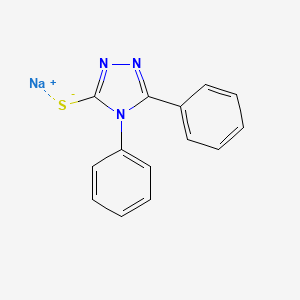
sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate is a compound that belongs to the class of 1,2,4-triazole derivatives. . The unique structure of this compound, which includes a triazole ring and thiolate group, contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
The synthesis of sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate typically involves a multi-step process. One common method includes the following steps :
Synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This step involves the cyclization reaction of 1,4-diphenyl thiosemicarbazide in an alkaline medium.
S-Alkylation: The 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is then subjected to S-alkylation using a halogenated acetal and cesium carbonate.
Formation of Sodium Salt: The final step involves the conversion of the thiol derivative to its sodium salt form by reacting it with sodium hydroxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate undergoes various chemical reactions, including :
Oxidation: The thiolate group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.
S-Alkylation: The thiolate group can undergo S-alkylation reactions with alkyl halides to form alkylated derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, iodine), alkyl halides, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate has a wide range of scientific research applications :
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate involves its interaction with specific molecular targets and pathways . The triazole ring can form hydrogen bonds and interact with biological receptors, leading to various pharmacological effects. The thiolate group can undergo redox reactions, contributing to its antimicrobial and anticancer activities. The exact molecular targets and pathways depend on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate can be compared with other similar compounds, such as :
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a building block for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiolate group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H10N3NaS |
|---|---|
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
sodium;4,5-diphenyl-1,2,4-triazole-3-thiolate |
InChI |
InChI=1S/C14H11N3S.Na/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12;/h1-10H,(H,16,18);/q;+1/p-1 |
Clé InChI |
JRFMAYQVDRUPKR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


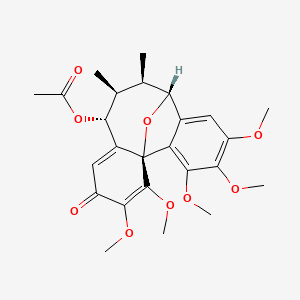
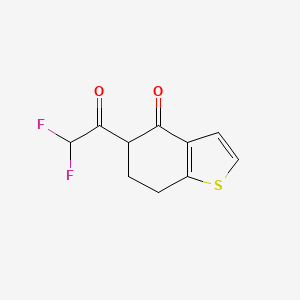
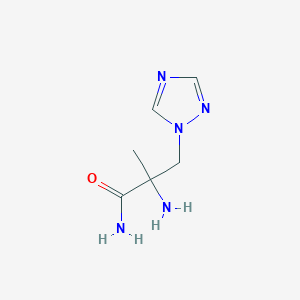


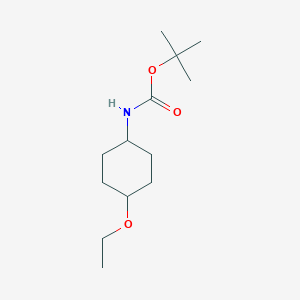

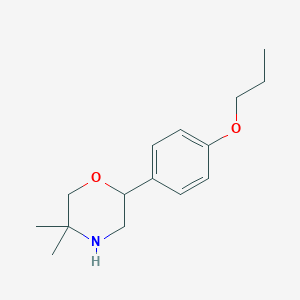
![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
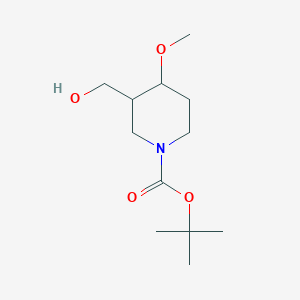


![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
